3-(1,3-Benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

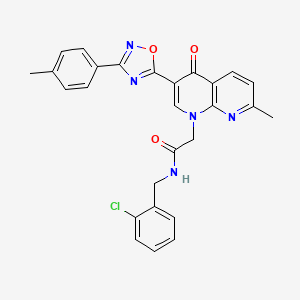

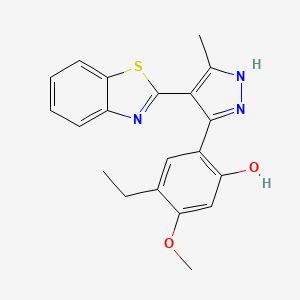

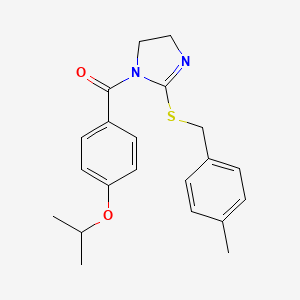

The compound appears to contain a benzodioxole group and an indazole group. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and pesticides . Indazole is a type of heterocyclic aromatic organic compound, which is a common structure in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzodioxole and indazole groups. These groups would contribute to the compound’s aromaticity and potentially its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the benzodioxole group might undergo reactions typical of aromatic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds containing a benzodioxole group are often colorless liquids . The compound’s solubility, boiling point, and other properties would depend on the specific functional groups and their arrangement in the molecule .Scientific Research Applications

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of key intermediates for pharmaceutical applications. For example, its reduction using bakers' yeast demonstrated high enantioselectivity, a crucial aspect in the synthesis of endothelin receptor antagonists like SB 217242 (Clark et al., 1999).

Supramolecular Structures

It contributes to the formation of specific supramolecular structures. Research shows its role in creating hydrogen-bonded structures, which are fundamental in understanding molecular interactions and crystal engineering (Low et al., 2002).

Molecular Conformations and Interactions

The compound's derivatives have been studied for their molecular conformations and intermolecular interactions. This research is significant in material science and the development of new molecular architectures (Mahesha et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and tested for their antibacterial properties. This research is crucial for developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).

Molecular Docking and Drug Design

The compound is used in the design of new drug molecules, evidenced by studies involving molecular docking to assess antimicrobial potential. This is pivotal in the pharmaceutical industry for creating new therapeutic agents (Arshad, 2020).

Oxidative Properties

Its derivatives exhibit distinct oxidative properties, which are essential in various chemical processes like the oxidation of β-keto esters (Cui et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

Based on the structure and the known targets of similar compounds, it can be inferred that this compound might interact with its targets, possibly inhibiting their activity and leading to changes in cellular processes .

Biochemical Pathways

Given the potential target of gsk-3β, it could be involved in pathways related to glycogen metabolism, cell signaling, and cell cycle regulation .

Pharmacokinetics

Similar compounds have been found to have good selectivity between cancer cells and normal cells , suggesting that this compound might also exhibit favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells , suggesting that this compound might have similar effects.

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-17(2)7-11-15(12(20)8-17)16(18-19(11)3)10-4-5-13-14(6-10)22-9-21-13/h4-6H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRPTXVPSZXWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine](/img/structure/B2478254.png)

![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)

![4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B2478257.png)

![N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)